molecular formula C17H15N3 B11852938 2-(4-Aminostyryl)quinolin-4-amine

2-(4-Aminostyryl)quinolin-4-amine

Cat. No.: B11852938
M. Wt: 261.32 g/mol
InChI Key: XYYWQTBWIXUPCZ-JXMROGBWSA-N
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Description

2-(4-Aminostyryl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is of particular interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminostyryl)quinolin-4-amine typically involves the reaction of 4-aminoquinoline with a suitable styryl derivative. One common method involves the use of a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the styryl group onto the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous-flow reactors and green chemistry principles to minimize waste and improve efficiency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Aminostyryl)quinolin-4-amine include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique styryl group, which imparts distinct photophysical properties and enhances its biological activity. This makes it a valuable compound for applications in biological imaging and as a potential therapeutic agent .

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[(E)-2-(4-aminophenyl)ethenyl]quinolin-4-amine

InChI

InChI=1S/C17H15N3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H,18H2,(H2,19,20)/b10-7+

InChI Key

XYYWQTBWIXUPCZ-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(C=C3)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(C=C3)N)N

Origin of Product

United States

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